molecular formula C8H6ClNO2S2 B8641544 2-Methyl-7-chlorosulfonylbenzothiazole

2-Methyl-7-chlorosulfonylbenzothiazole

Cat. No.: B8641544
M. Wt: 247.7 g/mol
InChI Key: RDFBGLVDPQPDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-chlorosulfonylbenzothiazole is a benzothiazole derivative characterized by a methyl group at position 2 and a chlorosulfonyl (-SO₂Cl) group at position 7 of the benzothiazole ring. Its molecular formula is C₈H₅ClN₂O₂S₂, with a molecular weight of 276.77 g/mol. The chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in synthesizing sulfonamide-based pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula

C8H6ClNO2S2

Molecular Weight

247.7 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-7-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S2/c1-5-10-6-3-2-4-7(8(6)13-5)14(9,11)12/h2-4H,1H3

InChI Key

RDFBGLVDPQPDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its substituents. Comparisons with structurally related benzothiazoles and heterocycles reveal key differences:

Compound Molecular Formula Functional Groups Key Reactivity
2-Methyl-7-chlorosulfonylbenzothiazole C₈H₅ClN₂O₂S₂ Methyl, Chlorosulfonyl, Benzothiazole Electrophilic substitution at ClSO₂ site; used in sulfonamide synthesis.
2-Aminobenzothiazole C₇H₆N₂S Amino, Benzothiazole Nucleophilic amino group participates in condensation or cyclization reactions.
2-Methylimidazole C₄H₆N₂ Methyl, Imidazole Weak base; used in coordination chemistry and polymer catalysts.

Research Findings and Data Gaps

Reactivity Studies: The chlorosulfonyl group in this compound undergoes nucleophilic displacement more readily than 2-Aminobenzothiazole’s amino group, enabling diverse derivatization pathways .

Safety Protocols: Unlike 2-Methylimidazole, which lacks comprehensive toxicity studies , 2-Aminobenzothiazole has well-documented safety guidelines for handling spills and exposures .

Synthetic Utility : The chlorosulfonyl derivative’s higher molecular weight and polarity (vs. 2-Methylimidazole) suggest lower volatility but poorer aqueous solubility, impacting purification methods.

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